Melting Point Inversion: Heptyl (C7) vs. Pentyl (C5) and Hexyl (C6) Homologs
The 4-alkylbicyclo[2.2.2]octan-1-ol homologous series displays a pronounced melting-point inversion. The heptyl derivative (C7) melts at 60–61 °C [1], whereas the pentyl (C5) analog melts at 55–56 °C and the hexyl (C6) analog melts at 67–68 °C . This breaks the monotonic decrease expected with increasing chain length and indicates that the heptyl compound possesses a distinct crystalline packing arrangement, offering a higher melting point than pentyl but easier handling than hexyl.
| Evidence Dimension | Melting point (experimental, °C) |
|---|---|
| Target Compound Data | 60–61 °C (4-heptylbicyclo[2.2.2]octan-1-ol) |
| Comparator Or Baseline | 4-pentyl: 55–56 °C; 4-hexyl: 67–68 °C; 4-propyl: 83–84 °C; 4-methyl: 103–104 °C (unsubstituted: 214–215 °C, but value source-dependent) |
| Quantified Difference | Δ vs. pentyl: +5 °C; Δ vs. hexyl: –7 °C; Δ vs. propyl: –23 °C |
| Conditions | Reported experimental values from multiple vendor databases; cyclohexane recrystallization for pentyl analog |
Why This Matters
The intermediate melting point of the heptyl compound facilitates processing (lower than hexyl, higher than pentyl) while the anomaly signals a unique solid-state structure that may affect dissolution kinetics and formulation stability during scale-up.
- [1] Molaid. 4-Heptyl-bicyclo[2.2.2]octan-1-ol (76921-51-2): mp 60–61 °C. View Source
